molecular formula C8H10BrNO2S B2901291 5-Bromo-2,4-dimethylbenzene-1-sulfonamide CAS No. 1206087-06-0

5-Bromo-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2901291
CAS No.: 1206087-06-0
M. Wt: 264.14
InChI Key: YUAXEVDKRHDKBD-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 g/mol . It is a derivative of benzene, featuring bromine, methyl, and sulfonamide functional groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide .

Industrial Production Methods

Industrial production methods for 5-Bromo-2,4-dimethylbenzene-1-sulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise reaction conditions and minimizing human error.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dimethylbenzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and interfere with their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,4-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of the bromine atom and sulfonamide group provides distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

5-bromo-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-5-3-6(2)8(4-7(5)9)13(10,11)12/h3-4H,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAXEVDKRHDKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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